Cyclopropyl-[4-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone
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Overview
Description
Cyclopropyl-[4-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone is a N-arylpiperazine.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of compounds related to the chemical structure , which exhibited variable and modest antimicrobial activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Studies
- Anticancer and Antituberculosis Properties : Mallikarjuna, Padmashali, and Sandeep (2014) synthesized similar derivatives that showed significant antituberculosis and anticancer activities. Specifically, some compounds exhibited activity against human breast cancer cell lines and Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Synthesis of Novel Derivatives
- Novel Derivatives Synthesis : Research by Abdalha et al. (2011) focused on the synthesis of new tetrahydrobenzothiophene and tetrahydrobenzothienopyrimidine derivatives, which are structurally related to the chemical . These derivatives were synthesized under various conditions, expanding the range of potential applications in medicinal chemistry (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Antitubercular Activities
- Antitubercular Applications : A study by Bisht et al. (2010) developed [4-(aryloxy)phenyl]cyclopropyl methanones, structurally related to the chemical in focus, and evaluated their antitubercular activity. Some compounds showed promising activity against Mycobacterium tuberculosis, with potential applications in tuberculosis treatment (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).
Properties
Molecular Formula |
C20H26N4OS |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
cyclopropyl-[4-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H26N4OS/c1-12-3-6-15-16(11-12)26-19-17(15)18(21-13(2)22-19)23-7-9-24(10-8-23)20(25)14-4-5-14/h12,14H,3-11H2,1-2H3 |
InChI Key |
KTYYVXHOAFGXSL-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N4CCN(CC4)C(=O)C5CC5)C |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N4CCN(CC4)C(=O)C5CC5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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